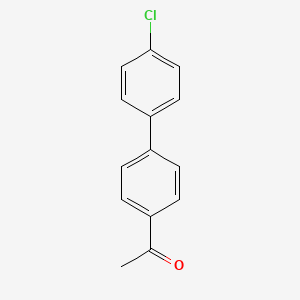

4-Acetyl-4'-chlorobiphenyl

Übersicht

Beschreibung

4-Acetyl-4’-chlorobiphenyl is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol .

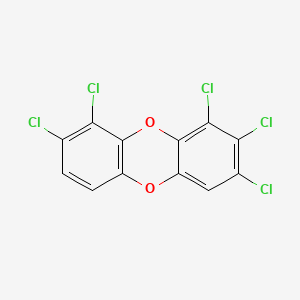

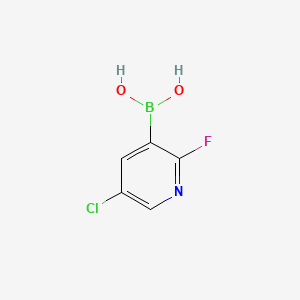

Molecular Structure Analysis

The molecular structure of 4-Acetyl-4’-chlorobiphenyl consists of two benzene rings (biphenyl) with a chlorine atom attached to one of the rings and an acetyl group attached to the other .Physical And Chemical Properties Analysis

4-Acetyl-4’-chlorobiphenyl is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of 4-acetyl-4'-chlorobiphenyl has been determined using three-dimensional X-ray diffraction data. This compound, with monoclinic crystals and specific unit-cell dimensions, has shown an angle of 49.2° between its two phenyl rings. All intermolecular contacts correspond to normal van der Waals interactions, highlighting its molecular structure and interactions (Sutherland & Hoy, 1968).

Electrochemical Hydrodechlorination

Studies have investigated the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. Using palladium-loaded cathode materials, rapid dechlorination to biphenyl was achieved with high conversion rates. These studies provide insights into the treatment and transformation of chlorobiphenyl compounds (Yang, Yu, & Liu, 2006); (Yang, Yu, & Shuai, 2007).

Photocatalytic Oxidation and Adsorption Studies

Research has focused on the photocatalytic oxidation of 4-chlorobiphenyl using UV-illuminated titanium dioxide. This process significantly decreased the concentration of 4-chlorobiphenyl in solutions, showcasing an effective method for treating such compounds in aqueous environments (Kuo & Lo, 1997).

Microbial Biodegradation

Microbial biodegradation of 4-chlorobiphenyl has been explored, with bacteria like Achromobacter sp. and Bacillus brevis transforming it into metabolites like 4-chlorobenzoic acid. This indicates the potential of biological methods in degrading chlorinated biphenyls (Massé et al., 1984).

Metabolic and Enzymatic Studies

The metabolism of 4-chlorobiphenyl and its interactions with enzymes have been studied. For example, the use of 4-chlorobiphenyl hydroxylase enzyme assays has been effective in distinguishing between different types of induced microsomal monooxygenases, providing insights into the metabolic pathways of such compounds (Parkinson, Copp, & Safe, 1980).

Safety And Hazards

The safety data sheet for 4-Acetyl-4’-chlorobiphenyl indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGUSEJJJVVVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343830 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-4'-chlorobiphenyl | |

CAS RN |

5002-07-3 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

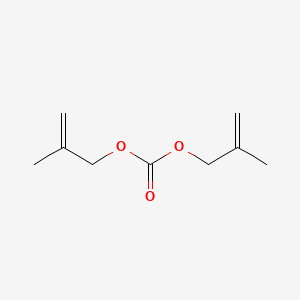

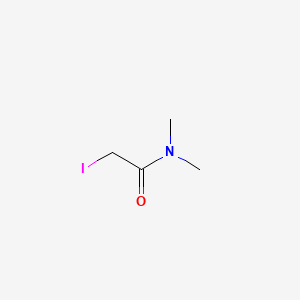

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

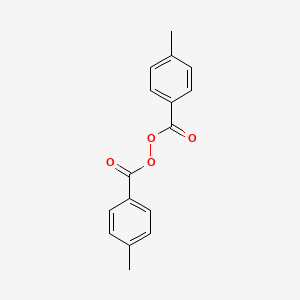

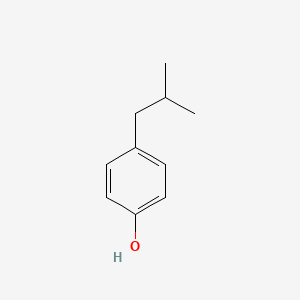

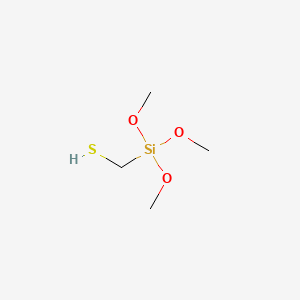

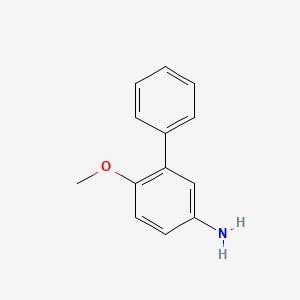

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)